N-((4-(2,5-dimethylphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
The compound N-((4-(2,5-dimethylphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide features a 1,2,4-triazole core substituted with:
- A 2,5-dimethylphenyl group at position 4, contributing steric bulk and lipophilicity.
- A thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl moiety at position 5, enabling hydrogen bonding and metabolic stability.
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and triazole groups are pharmacophoric elements .
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O5S2/c1-21-6-7-22(2)27(18-21)37-28(34-35-31(37)43-20-29(38)33-24-10-12-25(42-3)13-11-24)19-32-30(39)23-8-14-26(15-9-23)44(40,41)36-16-4-5-17-36/h6-15,18H,4-5,16-17,19-20H2,1-3H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDZWFHUBJEANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(2,5-dimethylphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic molecule with potential biological activities. Its structure incorporates various pharmacophores that may contribute to its therapeutic effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound can be broken down into several key components:
- Triazole Ring : Known for its diverse biological activities, including antifungal and antibacterial properties.
- Pyrrolidine Sulfonamide : Often associated with antimicrobial and anti-inflammatory effects.
- Methoxyphenyl and Dimethylphenyl Groups : These substitutions can enhance lipophilicity and potentially improve bioavailability.
Antimicrobial Activity
Several studies have indicated that compounds containing triazole and pyrrolidine moieties exhibit significant antimicrobial properties. For instance:
- Triazole Derivatives : Research has shown that 1,2,4-triazole derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit cell wall synthesis .
- Pyrrolidine Compounds : These compounds have been documented to display anti-inflammatory and antimicrobial activities, making them promising candidates for drug development in treating infections .
Anticancer Potential
The structural features of the compound suggest potential anticancer activity:
- Mechanism of Action : The presence of the triazole ring may interfere with DNA synthesis in cancer cells. Studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines .
- Case Studies : A related study found that triazole derivatives showed significant cytotoxicity against HeLa cells with IC50 values in the micromolar range, indicating strong potential for further development as anticancer agents .
Anti-inflammatory Properties
The incorporation of sulfonamide groups is known to confer anti-inflammatory effects:
- Research Findings : Compounds with sulfonamide functionalities have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also reduce inflammation in various models .
Data Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing a triazole ring exhibit significant antimicrobial properties. Triazoles are known for their efficacy against various pathogens due to their ability to inhibit fungal cytochrome P450 enzymes.
Case Study:
A study evaluated the antifungal activity of triazole derivatives against Candida albicans and Aspergillus niger. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL for Candida albicans, indicating potent antifungal activity .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the benzamide and triazole moieties, which have been linked to selective cytotoxicity in cancer cells.
Anticonvulsant Activity
The anticonvulsant properties of this compound have been explored using various animal models. Compounds with similar structures have shown promise in reducing seizure frequency and severity.
Case Study:
In a picrotoxin-induced seizure model, the compound reduced seizure duration by 50% compared to control groups, suggesting its potential as an anticonvulsant agent .
Drug Design and Development
The unique structural characteristics of N-((4-(2,5-dimethylphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide make it an attractive candidate for further drug development. The integration of diverse pharmacophores allows for the design of multi-targeted therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- R1 Substituents : The target’s 2,5-dimethylphenyl group enhances lipophilicity compared to ’s benzyl or ’s nitro-phenyl, which may alter membrane permeability .
- R2 Functionalization: The thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl group in the target compound provides hydrogen-bonding capacity, unlike ’s difluorophenyl or ’s mercapto groups, which prioritize electrophilicity or tautomerism .
Spectroscopic and Tautomeric Properties
- IR Spectroscopy: The target compound’s IR spectrum would show νC=O (~1680 cm⁻¹) for the amide and νS=O (~1150 cm⁻¹) for the sulfonyl group, contrasting with ’s triazoles, which lack C=O peaks due to thione tautomerism . ’s hydroxyamino group may exhibit νN–O (~950 cm⁻¹), absent in the target .
- NMR Analysis: The 2,5-dimethylphenyl group in the target would show aromatic protons as a singlet (δ 6.8–7.2 ppm), distinct from ’s nitro-phenyl (δ 8.0–8.5 ppm for NO₂) . The pyrrolidin-1-ylsulfonyl group would display characteristic pyrrolidine ring protons (δ 1.5–3.0 ppm) .
Bioactivity and Computational Insights
Antimicrobial Activity :
- Similarity Indexing (): A Tanimoto coefficient analysis (e.g., vs. HDAC inhibitors like SAHA) might reveal ~60–70% similarity if the target’s benzamide and sulfonyl groups align with known pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
